molecular formula C15H28O6P2S B033650 Farnesyl thiopyrophosphate CAS No. 106153-12-2

Farnesyl thiopyrophosphate

Cat. No.: B033650
CAS No.: 106153-12-2
M. Wt: 398.4 g/mol
InChI Key: MYMLCRQRXFRQGP-YFVJMOTDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Farnesyl thiopyrophosphate is a synthetic organic compound belonging to the class of sesquiterpenoids. It is structurally similar to farnesyl pyrophosphate, with the key difference being the presence of a sulfur atom in place of an oxygen atom in the pyrophosphate group. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of terpenoids and sterols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesyl thiopyrophosphate can be synthesized through a multi-step process involving the condensation of dimethylallyl pyrophosphate with isopentenyl pyrophosphate to form geranyl pyrophosphate. This intermediate then undergoes further condensation with another molecule of isopentenyl pyrophosphate to yield farnesyl pyrophosphate. The final step involves the substitution of an oxygen atom with a sulfur atom to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Enzymatic Interactions and Inhibition

FSPP interacts with enzymes in terpenoid biosynthesis and signaling pathways:

  • TRPM2 Channel Activation : FPP activates TRPM2 cation channels via extracellular calcium influx. FSPP retains partial activity but requires higher concentrations (≥50 μM) to induce cytotoxicity, suggesting reduced binding affinity (Fig. 2C in ).
  • FPPS Inhibition : Farnesyl pyrophosphate synthase (FPPS), which catalyzes FPP synthesis, is inhibited by bisphosphonates through Mg²⁺-mediated interactions with its pyrophosphate-binding pocket. FSPP’s thiopyrophosphate group may mimic this interaction but with lower efficacy due to altered charge distribution (Figs. 3E, 8C in ).

Table 2: Enzymatic Effects of FSPP vs. FPP

ParameterFSPPFPPReference
TRPM2 ActivationPartial (≥50 μM)Full (≤10 μM)
Cytotoxicity (IC₅₀)~100 μM (HeLa cells)~10 μM (HeLa cells)
FPPS Binding AffinityNot directly measuredK<sub>d</sub> = 5–6 μM

Mechanistic Insights from Structural Analysis

The thiopyrophosphate group alters FSPP’s electronic and steric properties:

  • Charge Distribution : The sulfur atom in FSPP reduces the negative charge density compared to FPP’s pyrophosphate, weakening interactions with cationic residues (e.g., Lys57, Arg60 in FPPS; Fig. 3E in ).
  • Hydrophobic Interactions : The isoprenoid tail of FSPP maintains hydrophobic contacts with enzyme pockets, but the thiopyrophosphate head disrupts Mg²⁺ coordination critical for catalysis (Fig. 8B in ).

Biological Implications

  • Antimicrobial Potential : Bisphosphonate analogs of FPP inhibit FPPS in pathogens (e.g., Mycobacterium tuberculosis). FSPP’s reduced efficacy limits therapeutic use but provides a scaffold for developing thiopyrophosphate-based inhibitors .
  • Cell Signaling : FSPP’s partial agonism of TRPM2 suggests a role in modulating calcium-dependent pathways under oxidative stress, albeit less potently than FPP .

Mechanism of Action

Farnesyl thiopyrophosphate exerts its effects by acting as a substrate for various enzymes in the mevalonate pathway. It is involved in the synthesis of farnesylated proteins, which play a role in cell signaling and regulation. The compound targets enzymes such as geranylgeranyl pyrophosphate synthase and mevalonate kinase, influencing the production of downstream metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific biochemical and industrial applications .

Q & A

Basic Research Questions

Q. What experimental techniques are commonly used to determine the structural interactions of FPS with enzymes like undecaprenyl pyrophosphate synthase?

X-ray crystallography and molecular docking are primary methods. For example, studies resolved FPS binding in undecaprenyl pyrophosphate synthase using co-crystallization with Mg²⁺ and isopentenyl pyrophosphate, revealing conserved residues (e.g., Y64, S44) critical for hydrogen bonding and hydrophobic interactions . Tools like Chimera visualize ligand coordination (e.g., sulfur substitution in FPS analogs) and pseudobond interactions with magnesium ions .

Q. How does FPS function in terpenoid biosynthesis pathways, and what experimental approaches validate its role?

FPS serves as a substrate for enzymes like squalene synthase and botryococcene synthase. Heterologous expression in yeast (e.g., Saccharomyces cerevisiae) coupled with GC-MS analysis of lipid intermediates confirms FPS incorporation into longer-chain isoprenoids . Site-directed mutagenesis of catalytic residues (e.g., Y68 in botryococcene synthase) disrupts FPS binding, validated via enzyme activity assays .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between structural models and functional assays for FPS-binding enzymes?

Homology modeling (e.g., SWISS-MODEL) may predict FPS binding in enzymes like botryococcene synthase, but QMEAN scores (-3.05) and lack of conserved binding sites require experimental validation. Structural alignment with solved crystal structures (e.g., PDB:5IYS) using PyMOL and functional assays (e.g., oxygen consumption rate measurements) resolve mismatches .

Q. What methodological strategies address the catalytic role of magnesium ions in FPS-dependent enzymes?

Metal chelation assays (e.g., EDTA treatment) combined with isothermal titration calorimetry (ITC) quantify Mg²⁺-FPS binding affinity. Mutagenesis of Mg²⁺-coordinating residues (e.g., D80 in undecaprenyl pyrophosphate synthase) reduces catalytic efficiency, as shown by kinetic parameter shifts (kcat/Km) .

Q. How can researchers differentiate substrate specificity between FPS and farnesyl pyrophosphate (FPP) in enzyme systems?

Competitive inhibition assays using FPP analogs (e.g., sulfur-modified FPS) and radiolabeled substrates (³H-FPP) quantify enzyme preference. Structural comparisons of binding pockets (e.g., hydrophobic vs. polar residues in Aquilaria sinensis FPS) reveal steric constraints influencing specificity .

Q. What integrative approaches resolve contradictions in FPS-mediated metabolic flux data across omics studies?

Multi-omics integration (transcriptomics, proteomics, and metabolomics) identifies rate-limiting steps. For example, overexpression of Eucommia ulmoides FPS increases rubber biosynthesis 2.3-fold, validated via RT-qPCR and LC-MS/MS .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting structural predictions for FPS-binding enzymes lacking conserved active sites?

Case study: Botryococcene synthase homology models predict FPS binding (37.5% identity to farnesyl transferase), but experimental validation via cryo-EM or small-angle X-ray scattering (SAXS) is critical. Discrepancies arise from non-conserved Mg²⁺ coordination sites, requiring functional mutagenesis (e.g., S46A substitution) to confirm ligand interactions .

Q. Methodological Best Practices

  • Structural Studies : Use hybrid methods (crystallography + SAXS) for enzymes with flexible domains .
  • Kinetic Assays : Employ stopped-flow fluorescence to capture rapid FPS-enzyme binding events .
  • Data Reporting : Follow IUBMB guidelines for enzyme nomenclature and activity units (e.g., μmol/min/mg) .

Properties

CAS No.

106153-12-2

Molecular Formula

C15H28O6P2S

Molecular Weight

398.4 g/mol

IUPAC Name

phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid

InChI

InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+

InChI Key

MYMLCRQRXFRQGP-YFVJMOTDSA-N

SMILES

CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C

Synonyms

farnesyl thiodiphosphate
farnesyl thiopyrophosphate
FsPP cpd

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.